molecular formula C10H15N B13958734 2,4,6-Trimethylcyclohex-3-ene-1-carbonitrile

2,4,6-Trimethylcyclohex-3-ene-1-carbonitrile

Cat. No.: B13958734
M. Wt: 149.23 g/mol
InChI Key: YUSPEOWVUKLLLZ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylcyclohex-3-ene-1-carbonitrile is an organic compound with the molecular formula C10H15N It is a derivative of cyclohexene, characterized by the presence of three methyl groups and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylcyclohex-3-ene-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene, which is subjected to methylation to introduce the three methyl groups at the 2, 4, and 6 positions.

    Nitrile Introduction: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide or sodium cyanide, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the methylation and nitrile introduction steps.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the nitrile group or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Amines or other reduced forms of the compound.

    Substitution Products: Compounds with new functional groups replacing the nitrile or methyl groups.

Scientific Research Applications

2,4,6-Trimethylcyclohex-3-ene-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylcyclohex-3-ene-1-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylcyclohex-3-ene-1-carboxaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    2,4,6-Trimethylcyclohex-3-ene-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    2,4,6-Trimethylcyclohex-3-ene-1-amine: Features an amine group in place of the nitrile group.

Properties

IUPAC Name

2,4,6-trimethylcyclohex-3-ene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-8(2)10(6-11)9(3)5-7/h4,8-10H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSPEOWVUKLLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(C1C#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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